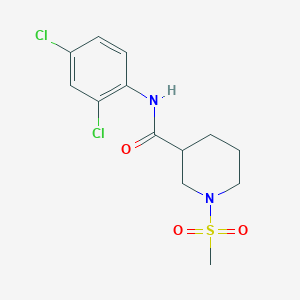
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SNC80, is a highly selective agonist of the delta opioid receptor. It was first synthesized in 1992 by Schiller and colleagues at the University of Michigan. Since then, SNC80 has been extensively studied for its potential use in pain management and addiction treatment.
Wirkmechanismus
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by binding to the delta opioid receptor, which is located in the brain and spinal cord. This binding leads to the activation of a signaling pathway that ultimately results in the inhibition of pain signals. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may further contribute to its pain-relieving properties.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential use in addiction treatment. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in pain signaling. Additionally, N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the delta opioid receptor, which allows for more specific studies of this receptor. It also has fewer side effects than other opioid drugs, which may make it a safer option for use in animal studies. However, N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has a relatively short half-life, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. These drugs may have improved selectivity and fewer side effects. Another area of research is the investigation of the potential use of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of addiction. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide and its potential use in pain management.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use in pain management and addiction treatment. It has been shown to be highly selective for the delta opioid receptor, which is believed to play a role in pain perception and addiction. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have fewer side effects than other opioid drugs, such as morphine and fentanyl.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-5-4-10(14)7-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPKCGZGQOYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4366774.png)
![4-nitro-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4366781.png)
![4-chloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366798.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366800.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366804.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366806.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366818.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366822.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366827.png)
![4-chloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366830.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4366835.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366846.png)
![1-(2-chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4366862.png)
![2,5-dichloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366875.png)